molecular formula C15H15N3O B1396439 2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338666-95-7

2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1396439
M. Wt: 253.3 g/mol
InChI Key: SCLLPDPHIWGIOQ-UHFFFAOYSA-N
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Description

“2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the molecular formula C15H15N3O . It belongs to the class of nitrogen ring junction heterocyclic compounds . This compound is part of the pyrazolo[1,5-a]pyrazin-4(5H)-one family, which has been studied for its potential applications in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one, including “2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, has been reported in the literature . The synthesis involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine . This reaction is performed under microwave-assisted one-step and solvent-free conditions, resulting in a good yield .


Molecular Structure Analysis

The molecular structure of “2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” has been confirmed by various analytical techniques such as IR, (1)H NMR, HRMS and X-ray crystal diffraction . These techniques provide detailed information about the molecular structure and confirm the presence of the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety .

Scientific Research Applications

Anti-inflammatory Properties

Compounds with structural modifications on pyrazolo[1,5-a]pyrazine have been synthesized and studied for their anti-inflammatory properties. Specific alterations, such as the introduction of a longer side chain and substitution at particular positions, have shown significant anti-inflammatory activity. Notably, some derivatives, like 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, demonstrated higher activity and a better therapeutic index than standard reference drugs, along with a lack of ulcerogenic activity, suggesting potential anti-ulcerogenic properties (Auzzi et al., 1983).

Antimicrobial Effects

Novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety have shown promising antimicrobial activity. Structural variations, such as the presence of one sulfone group, have been found to enhance the effectiveness against various bacteria and fungi, exceeding the activity of some reference drugs (Alsaedi et al., 2019).

Potential in Neurodegenerative Disorder Treatment

Novel spiro- and pyrazolo[1,5-c]quinazoline derivatives have been designed and synthesized as potential cholinesterase inhibitors. These compounds have shown moderate inhibitory activity against acetylcholinesterase, indicating potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease. Molecular docking studies further suggest that these compounds might have mechanisms of action similar to established Alzheimer's drugs (Gálvez et al., 2018).

Anti-HIV Potential

Pyrazolo[3,4-d]thiazole hybrids have been synthesized and studied for their potential as anti-HIV-1 NNRT inhibitors. The synthetic process involved the formation of various thiazole derivatives, and the resulting compounds were found to have potent RT inhibition activity, indicating their potential in HIV treatment (Kasralikar et al., 2019).

properties

IUPAC Name

2-(4-propan-2-ylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10(2)11-3-5-12(6-4-11)13-9-14-15(19)16-7-8-18(14)17-13/h3-10H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLLPDPHIWGIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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